2-Hydroxy-3-(4-methylphenyl)propanoic acid
Overview
Description
“2-Hydroxy-3-p-tolyl-propionic acid” is also known as “3-(P-Tolyl)Propionic Acid”. It is a small molecule that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
While specific synthesis methods for “2-Hydroxy-3-p-tolyl-propionic acid” were not found, related compounds such as hydrazine-coupled pyrazoles have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular formula of “2-Hydroxy-3-p-tolyl-propionic acid” is C10H12O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Scientific Research Applications
Poly(lactic acid) Processing Technologies
2-Hydroxy propionic acid is a building block for poly(lactic acid) (PLA), a biodegradable and compostable thermoplastic derived from renewable sources. PLA's applications have traditionally been limited to biomedical areas due to its bioabsorbable characteristics. However, advancements in polymerization techniques have expanded its use to consumer goods and packaging, highlighting its role in addressing solid waste disposal issues and reducing reliance on petroleum-based plastics. The unique properties of PLA necessitate specific considerations in its conversion to molded parts, films, foams, and fibers, emphasizing the importance of understanding its structural, thermal, crystallization, and rheological properties (Lim, Auras, & Rubino, 2008).
3-Hydroxy-propionic Acid Production and Applications
3-Hydroxy-propionic acid (3-HP) is a nonchiral organic acid derived from biomass, ranking third among the top 12 platform chemicals. Its applications in novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials are notable. Despite the high cost of starting materials and environmental concerns of existing chemical processes, the biological production of 3-HP using recombinant strains has attracted interest. This showcases the potential of 3-HP in sustainable manufacturing processes (Tingirikari, Ahmed, & Yata, 2016).
Enhancements in Glycerol Metabolism for 3-HP Production
Research on recombinant Klebsiella pneumoniae strains has demonstrated the potential to enhance 3-Hydroxypropionic acid production from glycerol. By overexpressing specific enzymes and utilizing nitrate as an electron acceptor, these studies have improved the conversion process, providing insights into the optimization of microbial pathways for industrial chemical production (Ashok et al., 2013).
Bionanocomposites Development
The study on the chain extender effect of 3-(4-hydroxyphenyl)propionic acid highlights its role in creating bionanocomposites with enhanced thermal stability and mechanical properties. This research underscores the potential of using bio-based hydroxy acids as modifiers in polymer composites, contributing to the development of fully biodegradable and environmentally friendly materials (Totaro et al., 2017).
Renewable Building Blocks for Polymer Production
Phloretic acid, derived from 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block for polymer production. Its application in enhancing the reactivity of molecules towards benzoxazine ring formation offers a sustainable alternative to phenol, demonstrating the versatility of hydroxy acids in materials science (Trejo-Machin et al., 2017).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylpropanoic acids , which are known to interact with various biological targets.
Mode of Action
As a phenylpropanoic acid derivative, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
Phenylpropanoic acids and their derivatives are known to participate in various biological pathways, influencing a wide range of physiological processes .
Result of Action
As a phenylpropanoic acid derivative, it may exert various biological effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-3-p-tolyl-propionic acid. These factors may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active .
Properties
IUPAC Name |
2-hydroxy-3-(4-methylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAHPWWDVIUNBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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